N3-Ethyl vs. N3-Methyl Substitution: Differential Metabolic Stability in Triazolopyrimidine-Thioacetamides
The N3-ethyl substituent confers distinct steric and electronic properties compared to the closest 3-methyl analog. The N3-methyl analog (CAS 1058495-70-7) lacks the additional methylene unit present in 1058238-73-5. In the triazolopyrimidine scaffold class, the N3-alkyl chain length modulates the compound's overall lipophilicity (XLogP3) and metabolic stability. The N-methylacetamide analog of the same core (CAS 1058496-38-0) has a computed XLogP3 of 0.2 [1]. By contrast, the target compound 1058238-73-5 bears an unsubstituted N-phenylacetamide side chain, which increases molecular weight (314.37 vs. 252.30 g/mol), hydrogen-bonding capacity, and lipophilicity, resulting in different pharmacokinetic properties . Class-level SAR from triazolopyrimidine patents indicates that N3-alkyl chain elongation systematically alters microsomal clearance and CYP isoform inhibition profiles [2].
| Evidence Dimension | N3-Alkyl chain length and computed lipophilicity |
|---|---|
| Target Compound Data | N3-Ethyl; Mol. Wt. = 314.37 g/mol; N-phenylacetamide side chain with secondary amide |
| Comparator Or Baseline | N3-Methyl analog (CAS 1058495-70-7); N-methylacetamide analog (CAS 1058496-38-0); Mol. Wt. = 252.30 g/mol; XLogP3 = 0.2 [1] |
| Quantified Difference | Molecular weight increase of ~62 g/mol (target vs. N-methyl analog); structurally distinct amide terminus with aromatic vs. aliphatic substitution; difference of ≥1 additional hydrogen bond donor |
| Conditions | Computational property prediction; patent-level SAR across triazolopyrimidine chemical series [2] |
Why This Matters
The N3-ethyl group confers a specific balance of metabolic stability and target residence time that differs from the N3-methyl variant; procurement of the wrong N3-alkyl analog can invalidate pharmacokinetic and efficacy data in in vivo studies.
- [1] Kuujia Product Database. (n.d.). CAS No. 1058496-38-0: 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-methylacetamide — Computed Properties. View Source
- [2] Bissantz, C., Grether, U., Kimbara, A., Nettekoven, M., Roever, S., & Rogers-Evans, M. (2013). Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives. US Patent Application 20130137676. View Source
